Stereochemical Purity: (2S) vs (2R) and Racemic Mixtures
The (2S) configuration is essential for enantioselective applications. The (R)-enantiomer, if substituted, would lead to opposite stereochemical outcomes in asymmetric synthesis. The racemic mixture (DL-2-aminopentanamide) is not a suitable substitute, as it provides no stereocontrol . The (2S) isomer, when used as a chiral auxiliary, ensures the (S)-configuration is installed with high fidelity in target molecules .
| Evidence Dimension | Stereochemical Configuration and Utility |
|---|---|
| Target Compound Data | (2S)-configured, enabling enantioselective synthesis and chiral recognition |
| Comparator Or Baseline | (2R)-2-aminopentanamide or racemic DL-2-aminopentanamide (CAS 5632-86-0) |
| Quantified Difference | Qualitative difference in stereochemical outcome; no direct quantitative data available. |
| Conditions | Asymmetric organic reactions, chiral auxiliary-mediated synthesis |
Why This Matters
For applications requiring absolute stereocontrol, such as drug intermediate synthesis, only the (2S) enantiomer provides the desired stereochemical outcome, making the (R) or racemic forms unsuitable substitutes.
